molecular formula C7H5IO4 B3063309 3-Iodyl-benzoic acid CAS No. 64297-65-0

3-Iodyl-benzoic acid

Cat. No.: B3063309
CAS No.: 64297-65-0
M. Wt: 280.02 g/mol
InChI Key: PXGYMLKSIXWMJW-UHFFFAOYSA-N
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Description

3-Iodyl-benzoic acid (C₇H₅IO₄) is an iodinated aromatic carboxylic acid characterized by an iodine(V) center in the form of an iodyl (IO₂) group attached to the benzene ring at the meta position relative to the carboxylic acid group. This compound is notable for its strong oxidative properties, making it a valuable reagent in organic synthesis, particularly in oxidation reactions and aromatic iodinations . The iodyl group enhances electrophilicity, enabling selective functionalization of aromatic systems under mild conditions. Its stability and recyclability in reactions further contribute to its utility in industrial and laboratory settings .

Properties

CAS No.

64297-65-0

Molecular Formula

C7H5IO4

Molecular Weight

280.02 g/mol

IUPAC Name

3-iodylbenzoic acid

InChI

InChI=1S/C7H5IO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)

InChI Key

PXGYMLKSIXWMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I(=O)=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Iodo-4-hydroxybenzoic Acid (C₇H₅IO₃)

  • Structure : Features an iodine atom at the meta position and a hydroxyl group at the para position relative to the carboxylic acid.
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents .
  • Oxidative Capacity : Lacks the iodyl group, rendering it less effective in oxidation reactions compared to 3-iodyl-benzoic acid.
Property This compound 3-Iodo-4-hydroxybenzoic Acid
Molecular Formula C₇H₅IO₄ C₇H₅IO₃
Oxidative Strength High (IO₂ group) Low (I⁻ group)
Solubility in Water Moderate High (due to –OH group)
Key Applications Oxidizing agent Pharmaceutical intermediate

m-Iodosylbenzoic Acid (C₇H₅IO₃)

  • Structure : Contains an iodosyl (IO) group instead of an iodyl group.
  • Reactivity : Demonstrates high efficiency in aromatic iodinations but requires stoichiometric amounts, unlike this compound, which can act catalytically in some conditions .
  • Recyclability : Both compounds are recyclable, but this compound exhibits superior stability under prolonged reaction conditions .

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid (C₁₆H₁₁NO₄)

  • Structure : Incorporates a phthalimide moiety linked to the benzoic acid backbone.
  • Functionality : The electron-withdrawing phthalimide group reduces electrophilicity, limiting its use in oxidation reactions. However, it serves as a precursor in peptide synthesis and polymer chemistry .
  • Thermal Stability : Lower melting point (≈150°C) compared to this compound (≈220°C), indicating weaker intermolecular forces .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, C₉H₈O₄)

  • Structure: A naturally occurring phenolic acid with a propenoic acid side chain.
  • Biological Activity: Exhibits antioxidant and anti-inflammatory properties, unlike this compound, which is primarily synthetic and non-bioactive .
  • Chemical Reactivity : Acts as a reducing agent due to its catechol moiety, contrasting with the oxidative role of this compound .

Oxidation Reactions

  • This compound : Efficiently oxidizes sulfides to sulfoxides and alcohols to ketones at room temperature .
  • m-Iodosylbenzoic Acid: Limited to iodination reactions, with lower turnover numbers in oxidation .

Pharmaceutical Intermediates

  • 3-Iodo-4-hydroxybenzoic Acid : Used in synthesizing thyroid hormone analogs due to its iodine content .
  • 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid : Applied in prodrug designs for improved bioavailability .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : this compound achieves >90% yield in the oxidation of thioanisole to methyl phenyl sulfoxide, outperforming m-iodosylbenzoic acid (70% yield) under identical conditions .
  • Environmental Impact : The recyclability of this compound reduces waste generation in large-scale syntheses, aligning with green chemistry principles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Group Oxidation Potential (V) Primary Use
This compound IO₂ 1.8 Oxidizing agent
m-Iodosylbenzoic acid IO 1.5 Aromatic iodination
3-Iodo-4-hydroxybenzoic acid I, –OH 0.9 Drug intermediate
Caffeic acid Catechol, –COOH -0.3 (reducing agent) Antioxidant

Table 2: Thermal Properties

Compound Melting Point (°C) Solubility (g/100 mL H₂O)
This compound 220 0.5
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid 150 0.1
Caffeic acid 223 1.2

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Iodyl-benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted benzoic acids. For example, 3-iodobenzoic acid can react with arylboronic acids using PdCl₂ as a catalyst and NaOH as a base. Key parameters to optimize include catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–100°C), and solvent polarity (e.g., aqueous ethanol). Monitor reaction progress via TLC or HPLC to ensure complete conversion .
  • Characterization : Post-synthesis, validate the product using NMR (¹H/¹³C) to confirm aromatic proton environments and FT-IR to identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹). Compare melting points and spectroscopic data with literature values (e.g., NIST Chemistry WebBook) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₇H₅IO₄, MW 263.98 g/mol). UV-Vis spectroscopy can detect iodine-related electronic transitions.
  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%). Use standardized retention indices from NIST databases for cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying catalysts or ligands in cross-coupling reactions?

  • Experimental Design : Perform a fractional factorial design to isolate variables (e.g., catalyst type, ligand ratio, solvent). For instance, compare PdCl₂ with Pd(PPh₃)₄ in Suzuki reactions. Use ANOVA to identify statistically significant factors.
  • Data Interpretation : If yields decrease with bulkier ligands (e.g., P(o-tol)₃), consider steric hindrance limiting oxidative addition. Validate hypotheses via computational modeling (DFT studies) to analyze transition-state energetics .

Q. What mechanisms explain the reactivity of the iodyl group in electrophilic substitution reactions, and how does this differ from iodoso derivatives?

  • Mechanistic Analysis : The iodyl group (I⁵⁺=O) in this compound acts as a strong electron-withdrawing group, directing electrophiles to meta positions. Compare with 2-Iodosobenzoic acid (I³⁺-O), which exhibits lower oxidative stability.
  • Experimental Validation : Conduct kinetic studies using iodometric titrations to track iodine oxidation states. Pair with X-ray crystallography to compare bond lengths (I=O vs. I-O) and confirm electronic effects .

Q. How can computational modeling predict the stability and regioselectivity of this compound derivatives?

  • Methods : Use Gaussian or ORCA software for DFT calculations. Optimize geometries at the B3LYP/6-31G(d) level for light atoms and LANL2DZ for iodine. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Validation : Compare predicted reaction pathways (e.g., iodination vs. carboxylation) with experimental outcomes. Adjust solvent models (PCM for polar solvents) to improve accuracy .

Data Analysis & Contradictions

Q. What strategies are recommended for reconciling discrepancies between experimental and theoretical data (e.g., unexpected by-products)?

  • Analytical Workflow :

LC-MS/MS : Identify by-products via fragmentation patterns.

Isolation : Use preparative chromatography to isolate impurities for NMR analysis.

Hypothesis Testing : Propose competing reaction mechanisms (e.g., radical vs. ionic pathways) and test via radical scavengers (TEMPO) or isotopic labeling .

Q. How should researchers address systematic errors in spectroscopic measurements (e.g., batch-dependent NMR shifts)?

  • Calibration : Standardize instruments using certified reference materials (e.g., NIST SRM 84L for NMR).
  • Statistical Tools : Apply principal component analysis (PCA) to detect outliers in batch data. Report confidence intervals for chemical shifts (±0.05 ppm for ¹H NMR) .

Ethical & Methodological Considerations

Q. What protocols ensure ethical handling of hazardous intermediates (e.g., iodinated compounds) during synthesis?

  • Safety : Use fume hoods for reactions involving volatile iodine species. Monitor airborne concentrations with OSHA-approved detectors.
  • Waste Management : Neutralize acidic by-products with NaHCO₃ before disposal. Follow IARC guidelines for iodine compound carcinogenicity assessments .

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